molecular formula C15H10FNO5S B2482050 4-(1-Benzofuran-2-amido)phenyl sulfurofluoridate CAS No. 2411224-57-0

4-(1-Benzofuran-2-amido)phenyl sulfurofluoridate

Cat. No.: B2482050
CAS No.: 2411224-57-0
M. Wt: 335.31
InChI Key: YYKGUJDLBRKETG-UHFFFAOYSA-N
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Description

4-(1-Benzofuran-2-amido)phenyl sulfurofluoridate is a complex organic compound that features a benzofuran ring, an amide group, and a sulfurofluoridate moiety. Benzofuran derivatives are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . This compound’s unique structure makes it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Benzofuran-2-amido)phenyl sulfurofluoridate typically involves multiple steps, starting with the formation of the benzofuran ring. One common method for constructing benzofuran rings is through a free radical cyclization cascade, which is highly efficient and yields complex polycyclic benzofuran compounds . The amide group is then introduced through a reaction with an appropriate amine, and the sulfurofluoridate moiety is added using specific reagents under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as solvent extraction, crystallization, and purification through chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

4-(1-Benzofuran-2-amido)phenyl sulfurofluoridate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced with others under suitable conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized benzofuran derivatives, while reduction can produce reduced amide compounds.

Scientific Research Applications

4-(1-Benzofuran-2-amido)phenyl sulfurofluoridate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(1-Benzofuran-2-amido)phenyl sulfurofluoridate involves its interaction with specific molecular targets and pathways. The benzofuran ring is known to interact with various enzymes and receptors, modulating their activity and leading to the compound’s biological effects . The amide group and sulfurofluoridate moiety may also contribute to its overall activity by enhancing its binding affinity and stability.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(1-Benzofuran-2-amido)phenyl sulfurofluoridate stands out due to its unique combination of a benzofuran ring, an amide group, and a sulfurofluoridate moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

2-[(4-fluorosulfonyloxyphenyl)carbamoyl]-1-benzofuran
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10FNO5S/c16-23(19,20)22-12-7-5-11(6-8-12)17-15(18)14-9-10-3-1-2-4-13(10)21-14/h1-9H,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYKGUJDLBRKETG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C(=O)NC3=CC=C(C=C3)OS(=O)(=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10FNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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